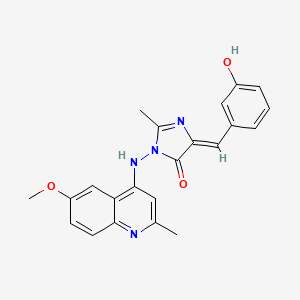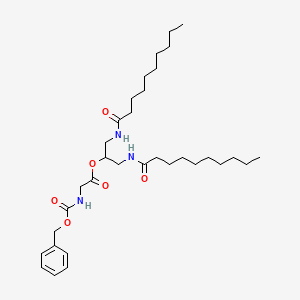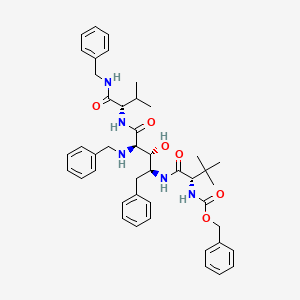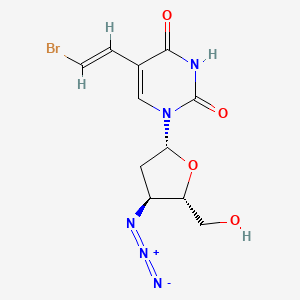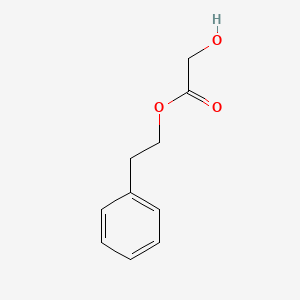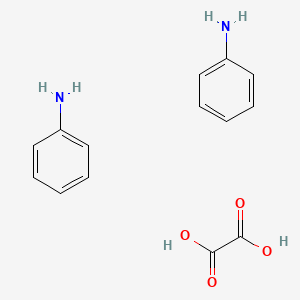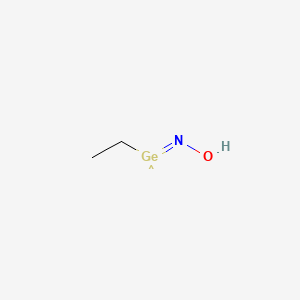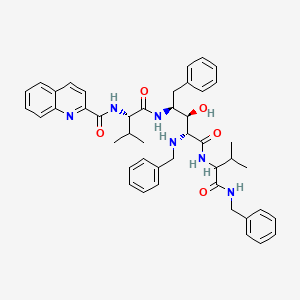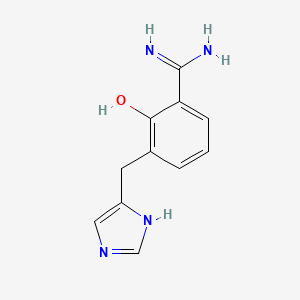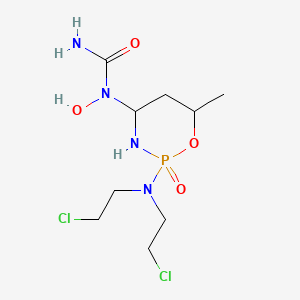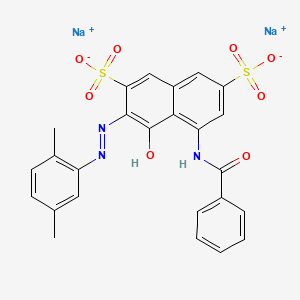
Disodium 5-(benzoylamino)-3-((2,5-dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 5-(benzoylamino)-3-((2,5-dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-(benzoylamino)-3-((2,5-dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate typically involves a multi-step process. The initial step often includes the diazotization of 2,5-dimethylaniline, followed by coupling with 4-hydroxynaphthalene-2,7-disulphonic acid. The resulting azo compound is then subjected to benzoylation to introduce the benzoylamino group. The final product is obtained by neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to optimize production efficiency.
化学反应分析
Types of Reactions
Disodium 5-(benzoylamino)-3-((2,5-dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The hydroxyl and sulfonate groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Disodium 5-(benzoylamino)-3-((2,5-dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological specimens.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用机制
The compound exerts its effects primarily through its azo and hydroxyl groups. The azo group is responsible for the compound’s color properties, while the hydroxyl and sulfonate groups enhance its solubility and stability. The benzoylamino group contributes to the compound’s binding affinity to various substrates, making it useful in staining and dyeing applications.
相似化合物的比较
Disodium 5-(benzoylamino)-3-((2,5-dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is unique due to its specific combination of functional groups, which impart distinct properties. Similar compounds include:
Disodium 4-amino-3-((2,5-dimethylphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate: Lacks the benzoylamino group, resulting in different binding properties.
Disodium 5-((2,5-dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate: Lacks the benzoylamino group, affecting its solubility and stability.
Disodium 5-(benzoylamino)-3-((2,5-dimethylphenyl)azo)-4-hydroxynaphthalene-1,7-disulphonate: Variation in the position of the hydroxyl group, leading to different chemical behavior.
These comparisons highlight the unique structural features and properties of this compound, making it valuable for specific applications.
属性
CAS 编号 |
81064-48-4 |
|---|---|
分子式 |
C25H19N3Na2O8S2 |
分子量 |
599.5 g/mol |
IUPAC 名称 |
disodium;5-benzamido-3-[(2,5-dimethylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C25H21N3O8S2.2Na/c1-14-8-9-15(2)19(10-14)27-28-23-21(38(34,35)36)12-17-11-18(37(31,32)33)13-20(22(17)24(23)29)26-25(30)16-6-4-3-5-7-16;;/h3-13,29H,1-2H3,(H,26,30)(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
InChI 键 |
ITNKOHPAPJRWHQ-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC(=C(C=C1)C)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC=CC=C4)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


